![molecular formula C19H20N2O2S2 B2942297 2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863510-99-0](/img/structure/B2942297.png)
2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
“2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is an organic compound that contains a thiazole ring and a sulfonamide group. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular formula of “2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is C20H22N2O2S2. Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . The presence of a thiazole ring in the compound suggests potential use in developing pain relief and anti-inflammatory medications.
Antitumor and Cytotoxic Activities
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, indicating potential applications in cancer research for developing antitumor agents .
Fungicidal Activities
Thiazoles have also been used in the synthesis of compounds with fungicidal properties, suggesting possible applications in agriculture or medicine for controlling fungal infections .
Corrosion Inhibition
Thiazole derivatives are used as inhibitors of corrosion of metals, indicating potential industrial applications in protecting materials from corrosion .
Material Science Applications
In material science, thiazoles are utilized in the fabrication of light-emitting diodes (LEDs), suggesting applications in electronics and lighting technologies .
Medicinal Chemistry Research - Thiazoles: having diverse biological activities BMC Chemistry - Therapeutic importance of synthetic thiophene X-Mol - Design, synthesis and fungicidal activities evaluation of N … X-Mol - Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6 …
Future Directions
Thiazoles are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on the design and structure-activity relationship of thiazole derivatives, including “2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide”, to develop more potent and safer drugs.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may contribute to the compound’s interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-9-14(2)18(15(3)10-13)25(22,23)20-11-17-12-24-19(21-17)16-7-5-4-6-8-16/h4-10,12,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLOTNYFFIIFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide |
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